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molecular formula C10H12F3N3 B1303364 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 87394-63-6

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B1303364
M. Wt: 231.22 g/mol
InChI Key: FRFKCMNQNNNZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632838B2

Procedure details

To a clear solution of 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane (15 mL) was added TFA (8 mL) dropwise. The yellow solution was stirred at room temperature for 2.5 hour. Reaction was complete as determined by TLC. TFA was removed under reduced pressure. The residue was redissolved in dichloromethane (50 mL), and washed with sat. K2CO3 solution first, then washed with brine and dried over Na2SO4, filtered and concentrated down to give 1-(3-trifluoromethyl-pyridin-2-yl)-piperazine as a light yellow oil (1.19 g, 96.0% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([C:20]([F:23])([F:22])[F:21])=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[F:23][C:20]([F:21])([F:22])[C:19]1[C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[N:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=CC=C1C(F)(F)F
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at room temperature for 2.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
TFA was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with sat. K2CO3 solution first
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)N1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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